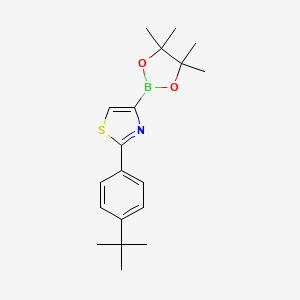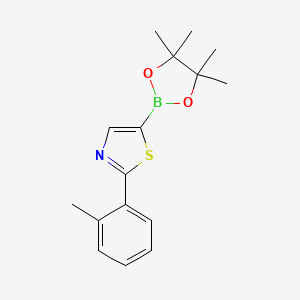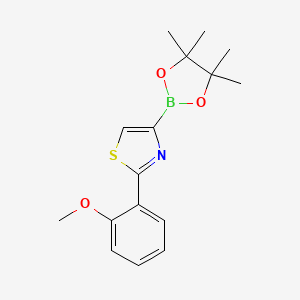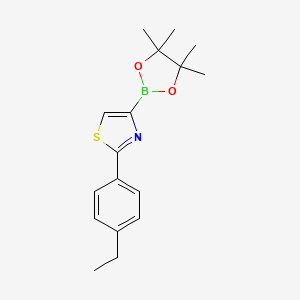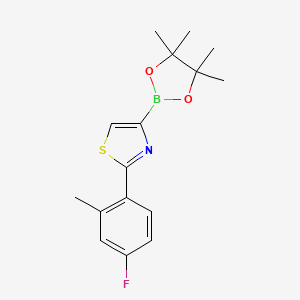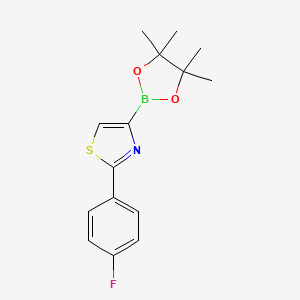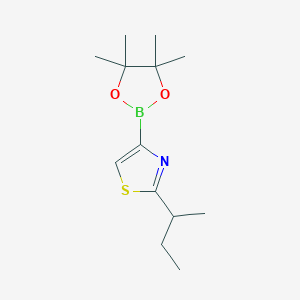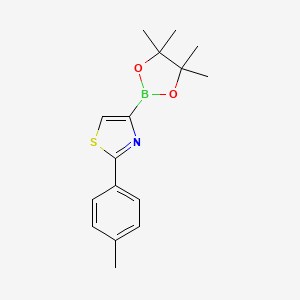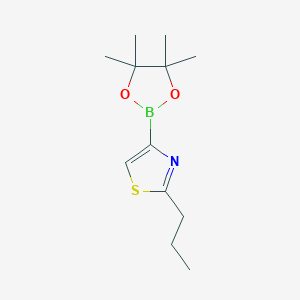
2-(n-Propyl)thiazole-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(n-Propyl)thiazole-4-boronic acid pinacol ester, also known as PTBAPE, is an organic compound belonging to the thiazole family. It is a colorless and odorless solid with a molecular formula of C9H15NO3S. PTBAPE is primarily used as a reagent in organic synthesis due to its strong reactivity. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological effects.
科学的研究の応用
2-(n-Propyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological effects. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticancer agents. This compound has also been used in the development of new materials, such as polymers, nanomaterials, and catalysts.
作用機序
2-(n-Propyl)thiazole-4-boronic acid pinacol ester is a highly reactive compound due to its strong nucleophilic properties. It reacts with electrophilic species such as alkyl halides and carbonyl compounds to form new covalent bonds. The reaction of this compound with alkyl halides is known as the "S" reaction and involves the formation of a new carbon-carbon bond. The reaction of this compound with carbonyl compounds is known as the "C" reaction and involves the formation of a new carbon-oxygen bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some potential therapeutic applications. For example, this compound has been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been associated with anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
2-(n-Propyl)thiazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for synthesizing various compounds. It is also relatively inexpensive, making it an economical choice for researchers. Additionally, it is a colorless and odorless solid, making it easy to handle and store.
However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound, which can make it difficult to work with and may lead to unwanted side reactions. Additionally, it is a relatively unstable compound, which can lead to degradation over time.
将来の方向性
The potential applications of 2-(n-Propyl)thiazole-4-boronic acid pinacol ester are still being explored. In the future, it may be used in the synthesis of new pharmaceuticals, materials, and catalysts. Additionally, further research may be conducted to better understand the biochemical and physiological effects of this compound and to identify new potential therapeutic applications. Finally, more research may be conducted to improve the stability and reactivity of this compound for use in laboratory experiments.
合成法
2-(n-Propyl)thiazole-4-boronic acid pinacol ester can be synthesized through a few different methods, including the reaction of 4-bromothiazole and n-propylboronic acid, the reaction of 4-bromothiazole and n-propylboronic acid pinacol ester, and the reaction of 4-bromothiazole and n-propylboronic acid pinacol ester in the presence of a base. The most common method of synthesizing this compound is the reaction of 4-bromothiazole and n-propylboronic acid pinacol ester in the presence of a base, such as potassium carbonate. This reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of about 140°C.
特性
IUPAC Name |
2-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-6-7-10-14-9(8-17-10)13-15-11(2,3)12(4,5)16-13/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSCCUEDQBVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

